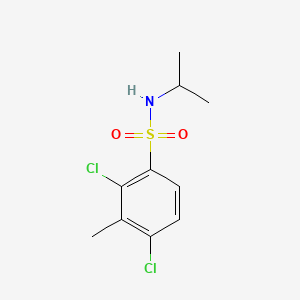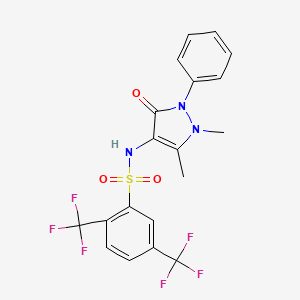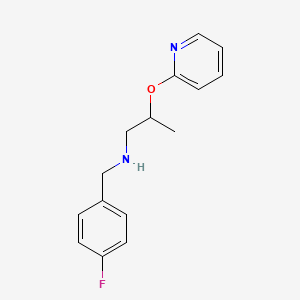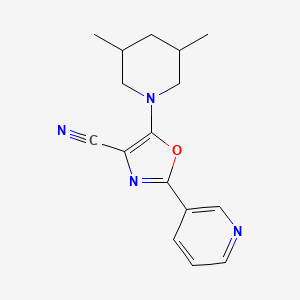![molecular formula C23H24N4O3 B13371718 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13371718.png)
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, to integrate various functional groups into the imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve one-pot, multicomponent protocols that are efficient and cost-effective . These methods may use catalysts like silica sulfuric acid, ammonium acetate, or zinc chloride to facilitate the reactions .
化学反応の分析
Types of Reactions
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent, particularly against breast cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes such as proliferation, growth, and differentiation . The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral and antibacterial properties.
Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one: Studied for its potential anticancer activity.
Uniqueness
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol is unique due to its specific functional groups and structural configuration, which contribute to its diverse biological activities and potential therapeutic applications .
特性
分子式 |
C23H24N4O3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
2,6-dimethoxy-4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)15-6-8-17(9-7-15)25-22-20(26-23-24-10-5-11-27(22)23)16-12-18(29-3)21(28)19(13-16)30-4/h5-14,25,28H,1-4H3 |
InChIキー |
FAOGIOXLHZRZNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)
![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)

![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)


![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)

![2-{4-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371707.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13371712.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371713.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371717.png)
